1-(3-Methylphenyl)aziridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
741684-11-7 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-(3-methylphenyl)aziridine |
InChI |
InChI=1S/C9H11N/c1-8-3-2-4-9(7-8)10-5-6-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
LYTSWFJENBDTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3 Methylphenyl Aziridine and Analogous N Aryl Aziridines
Direct Aziridination of Olefins
The direct addition of a nitrogen atom to a carbon-carbon double bond of an olefin is a primary and atom-economical strategy for constructing the aziridine (B145994) ring. core.ac.uk This approach can be broadly categorized into nitrene addition strategies and carbene addition protocols.
Nitrene Addition Strategies
Nitrene addition involves the reaction of a nitrene or a nitrene equivalent with an alkene. mdpi.com The generation and reactivity of the nitrene species are crucial for the success of these reactions.
Transition metal catalysts play a pivotal role in mediating nitrene transfer from various precursors to olefins, often enhancing efficiency and selectivity. chemrxiv.orgresearchgate.net A range of metals, including rhodium, copper, iron, and cobalt, have been employed for this purpose. nih.govnih.gov
Rhodium(II) carboxylates, for instance, have proven to be effective catalysts for the intermolecular N-aryl aziridination of olefins using anilines as the nitrogen source in the presence of a stoichiometric oxidant like an iodine(III) reagent. acs.org These reactions can be performed with as little as one equivalent of the olefin and are compatible with di-, tri-, and tetrasubstituted olefins, demonstrating high stereospecificity, chemo- and diastereoselectivity. nih.govacs.org
Copper complexes are also widely used for aziridination. Evans and co-workers reported a seminal copper-catalyzed aziridination of olefins using (N-(p-toluenesulfonyl)imino)phenyliodinane. chemrxiv.org While effective, these methods often require nitrene precursors with electron-withdrawing groups, such as sulfonyl groups, to facilitate the transfer. chemrxiv.orgresearchgate.net The synthesis of N-aryl aziridines from aryl azides has been less developed but offers an attractive route due to the generation of environmentally benign nitrogen gas as the only byproduct. nih.gov Cobalt-based metalloradical catalysis has emerged as a promising system for the asymmetric aziridination of olefins with aryl azides, including fluoroaryl azides. nih.gov
Iron and ruthenium complexes, particularly those with porphyrin ligands, have also been shown to catalyze the aziridination of alkenes with aryl azides. core.ac.uk Ruthenium porphyrin complexes, such as Ru(TPP)CO, have been successfully used for the synthesis of various N-aryl aziridines. rsc.orgcore.ac.uk
Table 1: Metal Catalysts in N-Aryl Aziridination
| Catalyst Type | Nitrene Precursor | Olefin Scope | Key Features |
|---|---|---|---|
| Rhodium(II) Carboxylates | Anilines + I(III) oxidant | Di-, tri-, and tetrasubstituted | High stereospecificity and selectivity. nih.govacs.org |
| Copper Complexes | Iminoiodinanes, Aryl azides | Styrenes, various olefins | Well-established, often requires activated nitrenes. chemrxiv.org |
| Cobalt-based Metalloradicals | Aryl azides | Alkenes | Enables asymmetric synthesis with aryl azides. nih.gov |
| Iron/Ruthenium Porphyrins | Aryl azides | Styrenes, conjugated dienes | Good yields and chemoselectivities. core.ac.uk |
In an effort to develop more sustainable and metal-free synthetic methods, organocatalysis has been explored for aziridination reactions. rsc.orgd-nb.info These methods avoid the potential for transition-metal contamination in the final products. rsc.org
One approach involves the use of N-aminopyridinium reagents, which can be activated to form electrophilic intermediates capable of aziridinating olefins. acs.org The resulting N-pyridinium aziridines can then be further functionalized, for example, through nickel-catalyzed cross-coupling with aryl boronic acids to yield N-aryl aziridines. acs.org This two-step sequence provides a formal synthesis of N-aryl aziridines from olefins. chemrxiv.org
Another metal-free strategy employs a combination of iodine and an ammonium (B1175870) iodide to catalyze the aziridination of styrenes with iminoiodinanes. researchgate.net This reaction is believed to proceed through a radical mechanism. researchgate.net Furthermore, amine organocatalysis has been shown to be effective for the aziridination of α,β-unsaturated aldehydes. rsc.org
Nitrenes can also be generated through photochemical or thermal methods. ias.ac.in Photolysis or thermolysis of aryl azides can produce aryl nitrenes, but these highly reactive species often lead to undesired side reactions and polymer formation rather than the desired aziridines. chemrxiv.orgresearchgate.net
However, recent advancements have demonstrated that visible-light-induced photochemical methods can be employed for selective aziridination. nih.govchemrxiv.org For instance, the direct photolysis of azoxy-triazenes under visible light can generate free singlet nitrenes that stereospecifically aziridinate a variety of alkenes without the need for a photocatalyst or transition metal. nih.govchemrxiv.orgacs.org This method is notable for its operational simplicity and avoidance of C-H insertion byproducts. nih.govchemrxiv.org
Organic dye-sensitized energy transfer can also be used to generate triplet nitrenes from sulfonyl azides, which then selectively react with alkenes to form aziridines. nih.gov The choice of photosensitizer and the electronic properties of the azide (B81097) can be tuned to achieve efficient aziridination. nih.gov
Organocatalytic Aziridination via Nitrene Equivalents
Carbene Addition Protocols
An alternative to nitrene addition is the reaction of a carbene or carbenoid with an imine, which inserts a carbon atom into the C=N double bond to form the aziridine ring. mdpi.com This approach is particularly well-suited for the synthesis of aziridine-2-carboxylates and related compounds. mdpi.com
The Wulff-type catalytic aziridination, which employs diazo compounds as carbene sources in the presence of various catalytic systems, is a prominent example. mdpi.com This method can exhibit high stereoselectivity, allowing for the synthesis of either cis or trans aziridines. mdpi.com Lewis acids like BF3·OEt2 have also been used to catalyze the aziridination of imines with ethyl diazoacetate.
Asymmetric Aziridination Techniques
The development of asymmetric methods to produce enantiomerically pure aziridines is of great importance due to their utility as chiral building blocks. nih.gov Chirality can be introduced through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.
In metal-catalyzed reactions, chiral ligands are commonly employed to induce enantioselectivity. mdpi.com For example, chiral biaryl Schiff base ligands in combination with copper(I) have been used for the asymmetric aziridination of cinnamates with PhI=NTs, achieving high enantiomeric excesses. mdpi.com Similarly, cobalt complexes with chiral porphyrin-like ligands have enabled the first catalytic system for highly enantioselective olefin aziridination with aryl azides. nih.gov
Organocatalytic asymmetric aziridination has also been achieved. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can activate imines towards nucleophilic attack by diazoacetates, leading to the formation of N-aryl-cis-aziridines with high enantioselectivity. d-nb.info
The use of chiral auxiliaries attached to either the imine or the nucleophile is another effective strategy. For instance, chiral N-sulfinyl imines can be used to direct the stereochemical outcome of the aziridination reaction. wiley-vch.de Reduction of N-tert-butanesulfinyl α-halo imines, followed by base-induced cyclization, affords chiral N-(tert-butylsulfinyl)aziridines with excellent stereocontrol. acs.org
Table 2: Comparison of Asymmetric Aziridination Strategies
| Strategy | Description | Example |
|---|---|---|
| Chiral Metal Catalysts | A chiral ligand coordinates to a metal center, creating a chiral environment for the reaction. | Copper(I) with chiral Schiff base ligands for aziridination of cinnamates. mdpi.com |
| Chiral Organocatalysts | A chiral small molecule catalyzes the reaction through non-covalent interactions. | BINOL phosphoric acid-catalyzed reaction of imines and diazoacetates. d-nb.info |
| Chiral Auxiliaries | A chiral group is temporarily attached to a substrate to control stereoselectivity. | Use of N-tert-butanesulfinyl imines for diastereoselective aziridination. acs.org |
Chiral Catalyst Development in Enantioselective Aziridination
The enantioselective aziridination of olefins is a primary strategy for producing chiral N-aryl aziridines. This involves the transfer of a nitrene group to an alkene, guided by a chiral catalyst to control the stereochemical outcome.
A notable advancement in this area is the use of dirhodium(II) catalysts, such as Rh₂(esp)₂. These catalysts facilitate the intermolecular aziridination of olefins using various anilines as the nitrogen source in the presence of an oxidant. nih.govnih.gov This method is stereospecific and diastereoselective, providing the N-aryl aziridine as the sole amination product. nih.gov For instance, the reaction of an olefin with an aniline (B41778) derivative in the presence of a Rh₂(II) catalyst and an iodine(III) oxidant proceeds via the transfer of an N-aryl nitrene fragment from an iminoiodinane intermediate to the catalyst. nih.govacs.org While specific data for 3-methylaniline is not detailed in the provided sources, the general applicability to a range of anilines suggests its feasibility. nih.govnih.gov
Brønsted acids have also emerged as powerful organocatalysts for asymmetric aziridination. Chiral phosphoric acids derived from BINOL can catalyze the multicomponent aza-Darzens reaction between aldehydes, anilines, and diazoacetates to afford N-aryl-cis-aziridine carboxylate esters with high enantioselectivity (up to >90% ee). thieme-connect.comresearchgate.netresearchgate.net The reaction's success, particularly in achieving high enantiomeric excess, can be dependent on the specific aniline used, with ortho-substituted anilines sometimes being crucial. researchgate.net
Table 1: Catalyst Performance in Enantioselective N-Aryl Aziridination
| Catalyst System | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Rh₂(esp)₂ / Iodine(III) oxidant | Olefin + Aniline | N-Aryl Aziridine | Moderate to High | High Diastereoselectivity | nih.gov |
| BINOL-derived Phosphoric Acid | Aldehyde + Aniline + Diazoacetate | N-Aryl-cis-aziridine carboxylate | 61-98 | >90 | researchgate.net |
Stereoselective Control in cis- and trans-Aziridine Synthesis
Controlling the diastereoselectivity to favor either cis- or trans-aziridines is a critical aspect of their synthesis. The stereochemical outcome is often influenced by the reaction mechanism and the nature of the reactants and catalysts.
Rhodium(II)-catalyzed aziridination of acyclic Z-olefins using anilines as the nitrene source stereospecifically provides only cis-substituted aziridines in high yields. cmu.edu Similarly, the aziridination of E-olefins under these conditions is also stereospecific, yielding the corresponding trans-aziridine. cmu.edu This stereospecificity suggests a concerted mechanism where both C-N bonds are formed simultaneously from the olefin's attack on the rhodium N-aryl nitrene. nih.gov
The aza-Darzens reaction, a multicomponent approach, typically shows a high preference for the formation of cis-aziridines. researchgate.netnih.gov This selectivity is often rationalized by a sterically minimized approach of the nucleophilic component (e.g., a diazoacetate) to the imine intermediate. thieme-connect.com However, the choice of reactants can sometimes invert this selectivity. For example, using diazoacetamides instead of diazo esters in Wulff-type multicomponent aziridination can lead to the preferential formation of trans-aziridines. mdpi.com
Intramolecular Cyclization Routes
Intramolecular cyclization strategies provide a powerful and direct route to the aziridine ring by forming one of the C-N bonds from a pre-functionalized linear precursor.
Cyclization of Haloamines and Amino Alcohols
The Gabriel-Cromwell reaction is a classic method for aziridine synthesis involving the intramolecular cyclization of a β-haloamine. metu.edu.trmetu.edu.tr This reaction proceeds via nucleophilic addition of an amine to a halogenated olefin, followed by ring closure. metu.edu.tr This method has been applied to the synthesis of various N-substituted aziridines. metu.edu.trmdpi.com
The Wenker synthesis provides a pathway to aziridines from β-amino alcohols. wikipedia.org The process involves the conversion of the amino alcohol to its sulfate (B86663) ester, followed by cyclization induced by a base. wikipedia.orgamazonaws.com A modified, milder version of this synthesis uses chlorosulfonic acid for the esterification, followed by cyclization with sodium hydroxide. amazonaws.comresearchgate.net This improved method is applicable to a wide range of amino alcohols, including those that are unstable under the harsh conditions of the traditional Wenker synthesis. researchgate.netnih.gov Specifically for 1-(3-methylphenyl)aziridine, the Wenker synthesis starting from 2-amino-1-(3-methylphenyl)ethanol has been cited as a viable route. vulcanchem.com
Table 2: Intramolecular Cyclization Methods for N-Aryl Aziridines
| Method | Precursor | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Gabriel-Cromwell | β-Haloamine | Base | Aziridine | metu.edu.tr |
| Wenker Synthesis | β-Amino alcohol | H₂SO₄, NaOH | Aziridine | wikipedia.org |
| Modified Wenker Synthesis | β-Amino alcohol | ClSO₃H, NaOH | Aziridine | researchgate.net |
Ring Closure from Functionalized Precursors (e.g., from Epoxides, Oximes, Triazolines)
Aziridines can be synthesized through the transformation of other heterocyclic rings or suitably functionalized open-chain precursors.
From Epoxides: A common route involves the ring-opening of an epoxide with an amine, such as 3-methylaniline, followed by a subsequent ring-closing step, often facilitated by a Mitsunobu reaction. wikipedia.org Alternatively, direct reaction of epoxides with anilines in the presence of a catalyst can lead to N-aryl oxazolidinones, which are closely related to aziridine chemistry. unimi.it
From Oximes: The reduction of certain oximes with Grignard reagents, known as the Hoch-Campbell ethylenimine synthesis, can yield aziridines. wikipedia.org Another approach involves the reaction of α-halo oxime ethers with organozinc reagents, which provides a route to substituted N-alkoxyallylaziridines under mild conditions. researchgate.net
From Triazolines: 1,2,3-Triazolines, which can be formed from the cycloaddition of azides and alkenes, can undergo thermal or photolytic denitrogenation to yield aziridines. wikipedia.orgnih.gov This reaction involves the expulsion of a nitrogen molecule to facilitate the ring contraction to the three-membered aziridine ring. nih.gov The stability of the intermediate triazoline and the reaction conditions determine the efficiency of its conversion to the corresponding aziridine. nih.gov
Multicomponent Aziridination Reactions
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials.
The aza-Darzens reaction is a prominent example of an MCR for aziridine synthesis. thieme-connect.commdpi.com In a typical setup, an aldehyde, an amine (like 3-methylaniline), and a diazo compound react to form an N-aryl aziridine. researchgate.netnih.gov Chiral Brønsted acids or metal complexes can be employed to render this transformation enantioselective, yielding optically active cis-aziridines. researchgate.netmdpi.com The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine, which then reacts with the diazo compound. nih.gov Lanthanide-based supramolecular nanocages have also been shown to be highly effective catalysts for these reactions, promoting the synthesis of N-aryl aziridines in high yields. nih.gov
Another MCR strategy involves aryne intermediates. A transition-metal-free, three-component reaction between N-substituted aziridines, in-situ generated arynes, and aldehydes can produce multisubstituted α-amino epoxides, demonstrating the utility of aziridines in complex MCRs. mdpi.com
Enzymatic Synthesis of Aziridine Derivatives
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds, including aziridines and their derivatives.
While the direct enzymatic synthesis of this compound is not widely documented, general enzymatic strategies for aziridine ring formation have been elucidated. In the biosynthesis of the antibiotic ficellomycin, an enzyme-catalyzed sulfation of a hydroxyl group in a precursor molecule creates a good leaving group. nih.gov Subsequent intramolecular nucleophilic attack by a nearby amine group leads to the formation of the aziridine ring. nih.govnih.gov This sulfation/cyclization sequence is proposed as a general strategy for aziridine biosynthesis in microorganisms. nih.gov
Furthermore, non-heme iron-dependent enzymes have been identified that can catalyze the stereospecific formation of an aziridine ring from free-standing amino acids like valine. cmu.edursc.orgresearchgate.net These enzymes perform an oxidative cyclization, highlighting nature's ability to construct this strained ring system. rsc.orgresearchgate.net
Enzymes are also employed in the kinetic resolution of racemic aziridines. For instance, the enzymatic hydrolysis of racemic 2-aryl-3-(2-cyanoethyl)aziridines using a nitrilase can provide a selective route to functionalized γ-lactams, demonstrating the utility of enzymes in transforming aziridine derivatives. rsc.orgresearchgate.netresearchgate.net
Elucidation of Reaction Mechanisms in Aziridine Transformations
Mechanistic Pathways of Aziridine (B145994) Formation
The synthesis of N-aryl aziridines is most prominently achieved through the transfer of a nitrene equivalent to an alkene. The mechanism of this transfer is heavily influenced by the catalyst and reagents employed.
Transition metal catalysts offer an efficient route to aziridines under mild conditions by mediating the transfer of a nitrene group to an olefin. researchgate.netmdpi.com A variety of metals, including rhodium, ruthenium, iron, and copper, have been shown to be effective. The general catalytic cycle begins with the reaction of the metal catalyst with a nitrene precursor, such as an iminoiodinane or an organic azide (B81097), to generate a highly reactive metal–nitrene (or metal-imido) intermediate. researchgate.netrsc.orgnih.gov This intermediate is the key species responsible for transferring the nitrogen group to the alkene.
For the synthesis of N-aryl aziridines, rhodium(II) carboxylate complexes are particularly effective. They react with non-activated nitrogen sources like anilines in the presence of an oxidant to form a rhodium N-aryl nitrene, which then reacts with the olefin. rsc.orgnih.gov Similarly, ruthenium and iron porphyrin complexes can catalyze aziridination using aryl azides as the nitrene source. core.ac.ukresearchgate.net The choice of metal and the ligand environment significantly impacts the catalyst's reactivity and selectivity. core.ac.ukresearchgate.net
| Metal Catalyst System | Typical Nitrene Precursor | Key Intermediate | Reference |
|---|---|---|---|
| Rhodium(II) Carboxylates (e.g., Rh₂(OAc)₄) | Anilines + Oxidant (e.g., PhI(OAc)₂) | Rhodium-N-Aryl Nitrene | rsc.orgnih.gov |
| Ruthenium Porphyrins (e.g., Ru(TPP)CO) | Aryl Azides (ArN₃) | Ruthenium-Imido Complex | core.ac.ukresearchgate.net |
| Iron Porphyrins / Tetracarbene Complexes | Aryl or Alkyl Azides | Iron-Imide / Imidyl Radical | nih.govresearchgate.net |
| Copper Complexes (e.g., Cu(OTf)) | Iminoiodinanes (e.g., PhI=NTs) | Copper-Nitrene Complex | researchgate.net |
The transfer of the nitrene from the metal complex to the alkene can proceed through two primary mechanistic pathways: a concerted cycloaddition or a stepwise radical process. rsc.org
Concerted Mechanism: In this pathway, the two C-N bonds of the aziridine ring are formed in a single, concerted step. rsc.org This mechanism is typically associated with metal-nitrene complexes in a singlet spin state and leads to a stereospecific reaction, where the stereochemistry of the starting alkene is retained in the aziridine product. rsc.org For instance, the Rh₂(II)-catalyzed aziridination of E- and Z-stilbene proceeds with high stereospecificity, supporting a concerted transition state. nih.gov
Stepwise Mechanism: This pathway involves a multi-step process, often initiated by the radical addition of a triplet-state metal-nitrene to the alkene. This forms an open-chain radical intermediate. rsc.orgresearchgate.net Subsequent radical-based ring closure yields the aziridine. Because the intermediate has a finite lifetime, rotation around the C-C bond can occur, potentially leading to a mixture of diastereomers and a loss of stereospecificity. nih.govresearchgate.net Density Functional Theory (DFT) calculations for some iron-catalyzed systems suggest that the reaction proceeds via such an open-chain radical intermediate, which helps explain the experimental observation of both diastereomers. nih.govresearchgate.net
The operative mechanism is often dependent on the electronic properties and spin state of the metal-nitrene intermediate. rsc.orgresearchgate.net
The central intermediates in transition-metal-catalyzed aziridination are metal nitrenes (also referred to as metal-imido complexes). researchgate.netnih.gov These species are generated from the reaction of a metal pre-catalyst with a nitrogen source. mdpi.com The electrophilicity of the nitrene is tempered by the metal center, allowing for controlled transfer to the alkene. DFT studies on manganese-based catalysts suggest the formation of a formal imido intermediate with a high-spin Mn(III) center coupled to an imidyl radical, which then reacts with the alkene. mdpi.com In iron-catalyzed systems, the reaction of an organic azide with the iron catalyst forms an iron imide intermediate, which is the active species in the catalytic cycle. nih.gov
While less common in the direct formation of the aziridine ring from alkenes, iminium complexes or aziridinium (B1262131) ions are crucial intermediates in the ring-opening reactions of aziridines. researchgate.net They are formed by the activation of the aziridine nitrogen by a protic or Lewis acid, which significantly increases the strain and electrophilicity of the ring, making it susceptible to nucleophilic attack. researchgate.net
Stepwise vs. Concerted Aziridination Mechanisms
Mechanism of Aziridine Ring-Opening Processes
The synthetic utility of aziridines like 1-(3-Methylphenyl)aziridine stems from their ability to undergo ring-opening reactions with a wide array of nucleophiles. The high ring strain (approximately 25 kcal/mol) makes these reactions thermodynamically favorable. vulcanchem.com
The cleavage of the strained three-membered ring can theoretically occur at either a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond.
C-N Bond Scission: This is the most common and synthetically useful pathway for aziridine ring-opening. osti.gov The reaction is typically initiated by the activation of the nitrogen atom by an electrophile (like H⁺ or a Lewis acid), forming an aziridinium ion. researchgate.net This activation enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. The attack usually proceeds via an Sₙ2-type mechanism, resulting in the cleavage of one of the C-N bonds and inversion of stereochemistry at the site of attack. mdpi.com Computational studies on the coupling of aziridines with CO₂ catalyzed by (salen)Cr complexes show that the reaction proceeds through the preferential elongation and cleavage of the more substituted C–N bond. osti.gov
C-C Bond Scission: Cleavage of the C-C bond is significantly less common and generally requires specific structural features or reaction conditions. It is most often observed in thermal or photochemical rearrangements where the aziridine can isomerize to an azomethine ylide. This ylide intermediate can then participate in cycloaddition reactions. While C-C bond cleavage is a known process, for most nucleophilic ring-opening reactions of simple N-aryl aziridines, C-N bond cleavage is the dominant mechanistic pathway. nih.gov
The substituent on the nitrogen atom plays a paramount role in determining both the reactivity of the aziridine and the regioselectivity of the ring-opening reaction. mdpi.com Aziridines are broadly classified as "activated" or "non-activated" based on the electronic nature of the N-substituent.
Activated Aziridines: These bear electron-withdrawing groups (EWGs) on the nitrogen, such as sulfonyl (e.g., N-tosyl), acyl, or carbamate (B1207046) groups. mdpi.com These groups decrease the electron density on the nitrogen, making it a better leaving group and activating the ring carbons toward nucleophilic attack. mdpi.com Ring-opening of activated aziridines is often highly regioselective, with the nucleophile attacking the less sterically hindered carbon atom. nih.gov
Non-Activated Aziridines: These possess electron-donating or neutral groups on the nitrogen, such as alkyl or aryl groups. researchgate.net The 3-methylphenyl group in this compound is an example of such a substituent. These aziridines are less reactive and require activation by a protic or Lewis acid to undergo ring-opening. researchgate.net The regioselectivity of the ring-opening of N-aryl aziridinium ions is a balance of steric and electronic effects. Nucleophilic attack generally occurs at the carbon atom that can best stabilize the developing positive charge in the transition state. For an N-aryl aziridine, attack at the benzylic carbon is often favored electronically, but steric hindrance can direct the nucleophile to the less substituted carbon. acs.org
| N-Substituent Type | Example Group | Reactivity toward Nucleophiles | Typical Regioselectivity Driver | Reference |
|---|---|---|---|---|
| Electron-Withdrawing (Activated) | -SO₂R (Tosyl), -C(O)R (Acyl) | High (often no acid catalyst needed) | Steric factors (attack at less hindered carbon) | mdpi.comnih.gov |
| Electron-Donating/Neutral (Non-Activated) | -Aryl (Phenyl, 3-Methylphenyl), -Alkyl | Low (requires acid activation) | Balance of electronic (carbocation stability) and steric factors | researchgate.net |
Phenonium Ion Intermediacy in Aryl-Substituted Aziridine Ring Opening
The ring-opening of aryl-substituted aziridines can proceed through the formation of a phenonium ion intermediate, a positively charged, three-membered ring containing a benzene (B151609) ring fused to a carbon-carbon bond. This mechanistic pathway is particularly relevant for aziridines bearing a benzyl (B1604629) or other aryl substituent on one of the ring carbons. In the case of this compound, while the aryl group is on the nitrogen atom, related studies on N-aryl and C-aryl aziridines shed light on the factors governing this mechanism.
The formation of a phenonium ion is typically initiated by the activation of the aziridine nitrogen, often by a Lewis acid or a strong protic acid. This activation enhances the electrophilicity of the aziridine ring carbons. For C-aryl aziridines, subsequent intramolecular attack by the ortho- or para-position of the aryl ring on the adjacent carbon atom leads to the expulsion of the nitrogen-containing leaving group and the formation of the phenonium ion. The regioselectivity of the subsequent nucleophilic attack on the phenonium ion is a subject of considerable research.
In a study on the ring-opening of unsymmetrical 2,3-disubstituted N-activated aziridines, treatment with a Lewis acid such as titanium tetrachloride (TiCl₄) was shown to yield β-phenethylamine derivatives through the intermediacy of a phenonium ion. Current time information in Bangalore, IN. The reaction is proposed to proceed via coordination of the Lewis acid to the nitrogen-activating group (e.g., a tosyl group), which facilitates the cleavage of a C-N bond and the formation of the phenonium ion. The subsequent nucleophilic attack by a chloride ion, delivered from the Lewis acid, occurs at one of the two carbons of the phenonium ion, leading to the final product.
Computational analyses have provided further insight into this reaction pathway, indicating that the selectivity of the phenonium ion opening can be controlled by the choice of reagent. Current time information in Bangalore, IN. For instance, the reaction of an epoxide analog with tin tetrachloride (SnCl₄) or titanium tetrachloride (TiCl₄) proceeded through a common phenonium ion intermediate, but the regioselectivity of the ring-opening was dependent on the specific Lewis acid used. Current time information in Bangalore, IN.
The stability and reactivity of the phenonium ion intermediate are influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups on the aromatic ring can stabilize the positive charge of the phenonium ion, thus favoring this mechanistic pathway. Conversely, electron-withdrawing groups can destabilize this intermediate.
The table below summarizes the effect of different N-activating groups on the yield of the ring-opened product in a related system, which underscores the electronic effects at play.
| Entry | N-Activating Group | Product Yield (%) | Byproduct Yield (%) |
| 1 | Boc | 40 | 33 |
| 2 | Ts | 63 | 24 |
| 3 | Ns | 59 | 10 |
Data adapted from a study on N-activated 2-aryl-3-alkyl-aziridines. Current time information in Bangalore, IN.
Catalytic Cycle Analysis in Aziridine-Involving Reactions
The catalytic transformation of aziridines into other valuable heterocyclic compounds is a cornerstone of modern synthetic chemistry. An illustrative example is the synthesis of oxazolidinones through the coupling of aziridines and carbon dioxide, a reaction that can be efficiently catalyzed by metal complexes. An aluminum(salphen) complex has been shown to be an effective catalyst for this transformation under relatively mild conditions. whiterose.ac.uk
A proposed catalytic cycle for the synthesis of oxazolidinones from aziridines using an aluminum(salphen) catalyst is depicted below. This cycle is supported by stereochemical, regiochemical, and kinetic evidence. whiterose.ac.uk
Proposed Catalytic Cycle:
Coordination: The cycle initiates with the coordination of the aziridine substrate to the aluminum(salphen) catalyst (complex 5 in the original research), forming an intermediate 'A'. In this intermediate, the aziridine C-N bond that is better able to support a partial positive charge is preferentially lengthened. whiterose.ac.uk
Nucleophilic Attack: The coordinated aziridine is then attacked by a nucleophile. In the context of oxazolidinone synthesis, this would be followed by the incorporation of carbon dioxide.
Ring Opening and Product Formation: The nucleophilic attack leads to the opening of the strained aziridine ring. Subsequent intramolecular cyclization with the incorporated carbon dioxide moiety forms the oxazolidinone ring.
Catalyst Regeneration: The final step involves the release of the oxazolidinone product and the regeneration of the active aluminum(salphen) catalyst, allowing it to enter a new catalytic cycle.
This catalytic process is applicable to a variety of substituted aziridines and provides the corresponding oxazolidinone products with high regioselectivity. whiterose.ac.uk The synthesis of 1-(3-methylphenyl)-2-(hydroxymethyl)aziridine has been reported, and this compound can serve as a precursor in such catalytic reactions. whiterose.ac.uk
Kinetic studies on the reaction of various para-substituted N-aryl aziridines have been used to construct a Hammett plot, which provides insight into the electronic effects on the reaction rate. The data from these studies are summarized in the table below.
| Substrate | Substituent (X) | k (10⁻⁵ s⁻¹) |
| 1a | H | 1.8 |
| 1j | OMe | 3.3 |
| 1k | Me | 2.5 |
| 1l | F | 0.9 |
| 1m | Cl | 0.7 |
| 1n | CF₃ | 0.2 |
Kinetic data for the reaction of para-substituted N-aryl aziridines catalyzed by an aluminum(salphen) complex. whiterose.ac.uk
The Hammett plot derived from this data shows a linear correlation, which is consistent with the proposed mechanism where a partial positive charge develops in the transition state. whiterose.ac.uk The catalytic cycle demonstrates an efficient and sustainable method for the utilization of aziridines as building blocks for more complex, pharmaceutically relevant molecules. whiterose.ac.uk
Reactivity Profiles and Diverse Ring Opening Pathways of 1 3 Methylphenyl Aziridine Analogues
Nucleophilic Ring-Opening Reactions
The cleavage of the carbon-nitrogen bonds in the aziridine (B145994) ring by nucleophiles is a fundamental and widely studied transformation. mdpi.comresearchgate.net This process provides a versatile method for the synthesis of various β-functionalized alkylamines, which are important structural motifs in many biologically active compounds. acs.orgmdpi.com The efficiency and outcome of these reactions are highly dependent on the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions. mdpi.com
Regioselectivity and Stereospecificity in Nucleophilic Attack
The regioselectivity of nucleophilic attack on unsymmetrically substituted aziridines, such as those derived from 1-(3-Methylphenyl)aziridine, is a critical aspect of their reactivity. The position of attack, either at the more substituted (C2) or less substituted (C3) carbon atom, is influenced by a combination of steric and electronic factors. nih.gov
In general, for N-activated aziridines, such as N-tosyl or N-acyl derivatives, nucleophilic attack often occurs at the less sterically hindered carbon atom, following an SN2-type mechanism. nih.govorganic-chemistry.org This is particularly true for carbonaceous nucleophiles. clockss.org However, the presence of an aryl group, as in 2-aryl-N-tosylaziridines, can direct the nucleophilic attack to the benzylic position (C2) due to the stabilization of a partial positive charge in the transition state. organic-chemistry.org
The stereospecificity of the ring-opening reaction is also a key feature. For an SN2-type mechanism, the reaction proceeds with an inversion of configuration at the carbon atom being attacked. This stereospecificity is crucial for the synthesis of enantiomerically pure products from chiral aziridines. acs.org
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Aziridine Analogues
| Aziridine Substituent(s) | Nucleophile | Major Product | Predominant Attack Position | Reference |
| N-Tosyl, Alkyl at C2 | Acid Anhydride (B1165640) | β-Amino Ester | C3 (less substituted) | nih.gov |
| N-Tosyl, Aryl at C2 | Alcohols (Lewis Acid) | 1,2-Amino Ether | C2 (benzylic) | organic-chemistry.org |
| N-Acyl, Aryl at C2 | Arenes (Lewis Acid) | 2,2-Diarylethylamine | C2 (benzylic) | acs.org |
Lewis Acid-Mediated Ring Opening
The reactivity of the aziridine ring can be significantly enhanced by the use of Lewis acids. acs.orgiitk.ac.in Lewis acids coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. organic-chemistry.orgiitk.ac.in This activation is often essential for the ring-opening of less reactive, non-activated aziridines. nih.gov
A variety of Lewis acids, including copper(II) triflate (Cu(OTf)₂), titanium(IV) chloride (TiCl₄), and indium(III) chloride (InCl₃), have been employed to promote the ring-opening of aziridines with a range of nucleophiles. organic-chemistry.orgnih.gov The choice of Lewis acid can influence the regioselectivity of the reaction. For instance, in the ring-opening of 2-aryl-N-tosylaziridines, Lewis acid catalysis generally favors attack at the benzylic position. organic-chemistry.org
Table 2: Lewis Acids in Aziridine Ring-Opening Reactions
| Lewis Acid | Aziridine Type | Nucleophile | Product Type | Reference |
| Cu(OTf)₂ | 2-Aryl-N-tosylaziridine | Alcohols | 1,2-Amino Ethers | organic-chemistry.org |
| TiCl₄ | N-Acyl-2-benzylaziridine | Internal Arene | Phenethylamine (B48288) | nih.gov |
| InCl₃ | N-Tosylaziridine | Indoles | Tryptamine derivatives | nih.gov |
Anionic Ring Opening with Carbonaceous and Heteroatomic Nucleophiles
A wide array of both carbon-based and heteroatom-based nucleophiles can be used to open the aziridine ring. mdpi.com This versatility allows for the introduction of diverse functionalities into the resulting amine products.
Carbonaceous Nucleophiles: Organometallic reagents, enolates, and electron-rich aromatic compounds are effective carbon nucleophiles for aziridine ring-opening. acs.orgmdpi.com These reactions lead to the formation of new carbon-carbon bonds. For example, the reaction of activated aziridines with electron-rich arenes in the presence of a Lewis acid affords 2,2-diarylethylamines. acs.org
Heteroatomic Nucleophiles: Nucleophiles containing oxygen, nitrogen, and sulfur atoms readily react with aziridines. mdpi.com Alcohols, in the presence of a Lewis acid, open the ring to form amino ethers. organic-chemistry.org Amines can also act as nucleophiles, leading to the formation of 1,2-diamines. researchgate.net The reaction with acid anhydrides, catalyzed by an organobase, provides a route to β-amino esters. nih.gov
Formation of 1,3-Dipoles (Azomethine Ylides) via Ring Opening
In addition to undergoing nucleophilic attack, aziridines can serve as precursors to highly reactive intermediates known as azomethine ylides. acs.orgmdpi.comiitk.ac.inresearchgate.net Azomethine ylides are 1,3-dipoles that are valuable synthons in organic synthesis, particularly in cycloaddition reactions. wikipedia.org
Thermal and Photochemical Generation of Azomethine Ylides
The most common method for generating azomethine ylides from aziridines is through thermal or photochemical electrocyclic ring-opening. wikipedia.org This process involves the cleavage of the carbon-carbon bond of the aziridine ring. researchgate.net
According to the Woodward-Hoffmann rules, the thermal ring-opening is a conrotatory process, while the photochemical ring-opening is disrotatory. wikipedia.org The stereochemistry of the starting aziridine dictates the stereochemistry of the resulting azomethine ylide. For example, the thermal ring-opening of a trans-disubstituted aziridine leads to a cis-azomethine ylide. nih.govmdpi.com The presence of electron-withdrawing groups on the aziridine carbons facilitates this ring-opening process.
Trapping of Azomethine Ylides in 1,3-Dipolar Cycloaddition Reactions
Once generated, azomethine ylides are typically trapped in situ by a dipolarophile in a [3+2] cycloaddition reaction. acs.orgmdpi.comiitk.ac.in This reaction is a powerful tool for the construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines and oxazolidines. wikipedia.orgnih.gov
A wide variety of dipolarophiles can be employed, including alkenes, alkynes, and carbonyl compounds. nih.govresearchgate.net The reaction is often highly stereoselective, with the stereochemistry of the azomethine ylide being transferred to the cycloadduct. wikipedia.org For instance, the cycloaddition of an azomethine ylide with an aldehyde can lead to the formation of oxazolidine (B1195125) derivatives. nih.govresearchgate.net
Table 3: Generation and Trapping of Azomethine Ylides from Aziridine Analogues
| Aziridine Precursor | Generation Method | Dipolarophile | Product | Reference |
| trans-2,3-Dimethoxycarbonyl-1-arylaziridine | Thermal | Benzaldehyde | Oxazolidine | nih.gov |
| 1,3-Diphenyl-2,2-methoxycarbonylaziridine | Thermal | Various Aldehydes | Oxazolidine | nih.gov |
| N-Benzhydryl-protected aziridine ester | Thermal | Aromatic Aldehydes | Oxazolidine | nih.gov |
| N-Acyl aziridine | Visible-light Photocatalysis | Olefins, Aldehydes | Pyrrolidine, Oxazolidine | nih.gov |
Ring Expansion Reactions of Aziridines
The inherent ring strain of aziridines makes them versatile precursors for the synthesis of larger heterocyclic systems through ring expansion reactions. These transformations often proceed with high regio- and stereoselectivity, providing access to a diverse array of nitrogen-containing scaffolds. This section will explore the ring expansion of this compound analogues, focusing on the formation of four-membered azetidines and larger heterocycles, as well as complex cascade and domino processes.
Formation of Azetidines and Larger Nitrogen Heterocycles
The one-carbon homologation of aziridines to azetidines represents a synthetically valuable transformation, as azetidines are important structural motifs in medicinal chemistry. nih.govorganic-chemistry.org One common approach involves the reaction of N-activated aziridines with a one-carbon unit, such as a carbene or a sulfoxonium ylide. For instance, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, often generated under microwave irradiation, provides a general method for the synthesis of 1-arenesulfonylazetidines. organic-chemistry.org
Recent advancements have also explored biocatalytic approaches for this ring expansion. Engineered cytochrome P450 enzymes have been shown to catalyze the enantioselective one-carbon ring expansion of N-carbamoyl aziridines to the corresponding azetidines via a nih.govru.nl-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide. nih.gov This enzymatic approach offers exceptional stereocontrol, furnishing enantioenriched azetidines in high yields.
The formation of larger heterocycles can also be achieved through ring expansion strategies. For example, the treatment of 2-(ω-haloalkyl)aziridines with nucleophiles can lead to the formation of five- and six-membered rings, such as pyrrolidines and piperidines, respectively. ugent.be The regioselectivity of the initial nucleophilic attack on the aziridine ring is a crucial factor in determining the final product.
Table 1: Synthesis of Azetidines from Aziridine Analogues
| Aziridine Precursor | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Carbamoyl-2-phenylaziridine | Ethyl diazoacetate, Engineered Cytochrome P450 | N-Carbamoyl-2-phenylazetidine | 75 | nih.gov |
| 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide | 1-Arenesulfonylazetidine | - | organic-chemistry.org |
| 2-(4-chlorobutyl)aziridine | Isoalkylamine | 3-(Trifluoromethyl)azepane | - | ugent.be |
Cascade and Domino Ring-Opening Cyclization Processes
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecular architectures from simple aziridine precursors. beilstein-journals.orge-bookshelf.de These processes are often initiated by the ring-opening of an activated aziridine, which generates a reactive intermediate that undergoes subsequent cyclization reactions.
A common strategy involves the Lewis acid-catalyzed ring-opening of N-activated aziridines with a nucleophile that contains a tethered functionality capable of participating in a subsequent cyclization. For example, the reaction of activated aziridines with indoles can lead to the formation of hexahydropyrrolo[2,3-b]indoles through a domino ring-opening cyclization (DROC) process. acs.org Similarly, reactions with propargyl alcohols can furnish 3,4-dihydro-2H-1,4-oxazines.
The nature of the nucleophile and the reaction conditions can be tuned to direct the cascade towards the formation of various heterocyclic systems. For instance, the reaction of activated spiro-aziridine oxindoles with heteroarenes can lead to the synthesis of spiro-oxindole-fused pyrrolidines. researchgate.net These reactions often proceed with high diastereoselectivity, allowing for the construction of stereochemically complex molecules.
Table 2: Examples of Cascade and Domino Ring-Opening Cyclizations of Aziridine Analogues
| Aziridine Analogue | Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (±)-2-Phenyl-N-tosyl aziridine | 1,3-Dimethylindole | Magic Blue | Hexahydropyrrolo[2,3-b]indole derivative | 51 | acs.org |
| Activated aziridines | Propargyl alcohols | Zn(OTf)₂ | 3,4-Dihydro-2H-1,4-oxazines | - | |
| Activated spiro-aziridine oxindoles | Heteroarenes | Lewis Acid | Spiro-oxindole-fused pyrrolidines | - | researchgate.net |
| N-Tosylaziridines | Acid Anhydrides | TBD | β-Amino esters | up to 94 | mdpi.com |
Electrophilic Activation and Reactions
The nitrogen atom of the aziridine ring possesses a lone pair of electrons, rendering it susceptible to electrophilic attack. This electrophilic activation enhances the reactivity of the aziridine ring towards nucleophilic ring-opening. The choice of the activating electrophile can significantly influence the regioselectivity and stereoselectivity of the subsequent ring-opening reaction.
Common electrophiles used for aziridine activation include Brønsted and Lewis acids, as well as various acylating and alkylating agents. For instance, the treatment of unsymmetrical 2,3-disubstituted aziridines with a Lewis acid like titanium tetrachloride (TiCl₄) can lead to the formation of β-phenethylamine products through the intermediacy of a phenonium ion. nih.gov This method allows for the synthesis of complex phenethylamine derivatives with the potential for further functionalization.
The ring-opening of N-activated aziridines with various nucleophiles under the influence of an electrophilic catalyst is a widely employed strategy. For example, the catalytic aminium radical-cation salt, often referred to as "Magic Blue," can initiate the Sₙ2-type nucleophilic ring-opening of activated aziridines with electron-rich arenes and heteroarenes to afford 2,2-diarylethylamines in high yields. acs.org This protocol has also been extended to domino ring-opening cyclization reactions.
Furthermore, the reaction of N-tosylaziridines with acid anhydrides, catalyzed by an organocatalyst such as 1,5,7-triazabicyclo nih.govnih.govdec-5-ene (TBD), provides a mild and regioselective method for the synthesis of β-amino esters. mdpi.comnih.gov The reaction proceeds through the activation of the anhydride by the catalyst, followed by nucleophilic attack of the resulting species on the aziridine ring.
Table 3: Electrophilic Activation and Ring-Opening Reactions of Aziridine Analogues
| Aziridine Analogue | Electrophile/Catalyst | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Ts aziridine | TiCl₄ | - | β-Phenethylamine derivative | 63 | nih.gov |
| (±)-2-Phenyl-N-tosyl aziridine | Magic Blue | 1,3,5-Trimethoxybenzene | 2,2-Diarylethylamine derivative | up to 99 | acs.org |
| N-Tosylaziridines | TBD | Acetic Anhydride | β-Amino acetate | 94 | mdpi.com |
| Methyl trans-3-(4-methoxyphenyl)aziridine-2-carboxylate | BF₃·Et₂O | Benzenethiol | Methyl 2-amino-3-(4-methoxyphenyl)-3-(phenylthio)propanoate | - | ru.nl |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Azetidine |
| Nitrogen Heterocycles |
| 1-Arenesulfonylazetidine |
| Dimethylsulfoxonium methylide |
| N-Carbamoyl-2-phenylaziridine |
| Ethyl diazoacetate |
| N-Carbamoyl-2-phenylazetidine |
| 1-Arenesulfonylaziridine |
| 2-(ω-Haloalkyl)aziridine |
| Pyrrolidine |
| Piperidine |
| 2-(4-chlorobutyl)aziridine |
| Isoalkylamine |
| 3-(Trifluoromethyl)azepane |
| Hexahydropyrrolo[2,3-b]indole |
| 3,4-Dihydro-2H-1,4-oxazine |
| Propargyl alcohol |
| Spiro-aziridine oxindole |
| Spiro-oxindole-fused pyrrolidine |
| (±)-2-Phenyl-N-tosyl aziridine |
| 1,3-Dimethylindole |
| Magic Blue |
| Zn(OTf)₂ |
| Lewis Acid |
| N-Tosylaziridine |
| Acid Anhydride |
| TBD (1,5,7-triazabicyclo nih.govnih.govdec-5-ene) |
| β-Amino ester |
| Titanium tetrachloride (TiCl₄) |
| β-Phenethylamine |
| 2,2-Diarylethylamine |
| 1,3,5-Trimethoxybenzene |
| β-Amino acetate |
| Acetic Anhydride |
| Methyl trans-3-(4-methoxyphenyl)aziridine-2-carboxylate |
| BF₃·Et₂O |
| Benzenethiol |
Catalytic Transformations Involving Aziridines
Transition Metal-Catalyzed Reactions
Transition metals have proven to be powerful catalysts for the activation and transformation of aziridines. conicet.gov.arnih.govmdpi.com The interaction between the metal center and the aziridine (B145994) ring facilitates regioselective and stereospecific bond cleavages, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in aziridine chemistry has led to significant advancements. nih.govmdpi.com Palladium(0) complexes can undergo oxidative addition with 2-substituted aziridines, a key step that initiates a variety of cross-coupling reactions. nih.govdicp.ac.cnacs.org These reactions often proceed with high regioselectivity and stereospecificity, allowing for the synthesis of biologically important β-functionalized alkylamines. nih.govdicp.ac.cnacs.org
A notable example is the palladium-catalyzed regioselective borylative ring-opening of 2-arylaziridines. In a study, 2-(m-Tolyl)-1-tosylaziridine was successfully subjected to a borylative ring-opening reaction using bis(pinacolato)diboron (B136004) (B2pin2) as the boron source. rsc.org This reaction, catalyzed by a palladium complex with P(t-Bu)2Me as the ligand, selectively cleaves the C(sp³)–N bond at the 3-position of the aziridine ring, leading to the formation of a β-amino-β-arylethylboronate. rsc.org This transformation highlights the ability of the palladium catalyst to control the regioselectivity of the ring-opening process, favoring attack at the less substituted carbon atom. rsc.org
Table 1: Palladium-Catalyzed Borylative Ring-Opening of 2-(m-Tolyl)-1-tosylaziridine
| Substrate | Product | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(m-Tolyl)-1-tosylaziridine | β-Tosylamino-β-(m-tolyl)ethylboronate | Pd/P(t-Bu)2Me/bpy | 78 | rsc.org |
The resulting β-amino-alkylboronates are versatile synthetic intermediates that can be further functionalized. rsc.org Computational studies have suggested that the catalytic cycle involves oxidative addition of the aziridine to the Pd(0) complex, followed by transmetalation with the diboron (B99234) reagent and reductive elimination to afford the product. rsc.org
Copper catalysts have emerged as cost-effective and efficient alternatives for promoting a wide range of organic transformations, including those involving aziridines. frontiersin.orgnih.govresearchgate.net Copper-catalyzed reactions of aziridines often proceed through different mechanisms compared to their palladium-catalyzed counterparts, offering complementary reactivity. These reactions enable the synthesis of various nitrogen-containing heterocycles and functionalized amines. frontiersin.orgnih.gov
For instance, copper catalysts have been successfully employed in the synthesis of imidazolidines through the reaction of aziridines with imines. frontiersin.orgnih.govchemrxiv.org In these transformations, the copper catalyst activates the imine, which then acts as a nucleophile to open the aziridine ring, followed by an intramolecular cyclization to form the imidazolidine (B613845) product. frontiersin.org The reaction exhibits broad functional group compatibility, allowing for the synthesis of a diverse library of substituted imidazolidines. frontiersin.org Similarly, the reaction of aziridines with isocyanates in the presence of a copper catalyst can afford imidazolidinones. frontiersin.org
Another significant application of copper catalysis in aziridine chemistry is the formal (4+3)-cycloaddition of aziridines with 4-hydroxymethylindoles. thieme-connect.com This reaction, catalyzed by a copper(I) complex, involves the nucleophilic attack of the indole (B1671886) at the 3-position to open the aziridine ring, followed by a cascade of reactions to furnish azepinoindoles. thieme-connect.com The reaction is amenable to a variety of substitutions on the aziridine, demonstrating the versatility of this catalytic system. thieme-connect.com
Rhodium catalysts have demonstrated unique reactivity in both the formation and transformation of aziridines. dicp.ac.cnmdpi.comsci-hub.se They can catalyze the direct aziridination of alkenes to produce aziridines and can also promote ring-opening and ring-expansion reactions of these heterocycles. conicet.gov.ardicp.ac.cn
One of the notable rhodium-catalyzed transformations is the one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones, which provides access to valuable 2-vinyl azetidines. dicp.ac.cn This process involves the in-situ formation of a rhodium-bound carbene, which then reacts with the aziridine to form an aziridinium (B1262131) ylide intermediate, followed by a rearrangement to the expanded ring system. dicp.ac.cn This methodology has been shown to be applicable to a range of aziridine substrates. dicp.ac.cn
Rhodium(III) complexes have also been utilized to catalyze the C-C coupling between arenes and 2-aryl-substituted aziridines via a C-H activation pathway. sci-hub.se This reaction allows for the synthesis of β-branched amines from electron-poor arenes, a transformation that is challenging to achieve through traditional Friedel-Crafts-type reactions. sci-hub.se The proposed mechanism involves the chelation-assisted C-H activation of the arene by the rhodium catalyst, followed by insertion of the aziridine into the Rh-C bond and subsequent reductive elimination. sci-hub.se
Furthermore, rhodium(II) tetracarboxylates have been shown to be highly efficient catalysts for the asymmetric intermolecular aziridination of alkenes, providing a direct route to chiral aziridines with high enantioselectivity. conicet.gov.ar While these reactions typically focus on the synthesis of aziridines, the resulting products are valuable precursors for further catalytic transformations.
Lewis acidic salts of aluminum and indium have been explored as catalysts for the activation of aziridines towards nucleophilic attack. mdma.chbath.ac.ukresearchgate.netacs.org These catalysts are particularly effective in promoting Friedel-Crafts-type reactions and other carbon-carbon bond-forming processes. mdma.chbath.ac.uk
Indium(III) triflate (In(OTf)3) has been identified as a highly efficient and reusable Lewis acid catalyst for the regioselective ring-opening of activated aziridines with arenes. mdma.chresearchgate.net For N-tosyl-2-styrylaziridine, the reaction with various arenes proceeds smoothly at ambient temperature in the presence of a catalytic amount of In(OTf)3 to afford β-aryl amine derivatives in excellent yields. mdma.ch The reaction demonstrates high regioselectivity, with the nucleophilic attack occurring preferentially at the benzylic position of the aziridine. mdma.chresearchgate.net This method is applicable to both activated and unactivated arenes. mdma.ch
While specific examples involving 1-(3-methylphenyl)aziridine are not explicitly detailed in the surveyed literature, its structural similarity to N-tosyl-2-styrylaziridine suggests it would be a viable substrate for such indium-catalyzed C-arylation reactions. The use of indium catalysts offers advantages such as mild reaction conditions, high efficiency, and the ability to be recycled. mdma.ch There is less information available on the specific use of aluminum catalysts for the transformation of this compound in the reviewed literature.
Rhodium-Catalyzed Aziridination and Ring-Opening Processes
Organocatalytic Approaches
In recent years, organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing a metal-free alternative for a wide range of chemical transformations. nih.govbeilstein-journals.orgrsc.orgacs.org In the context of aziridine chemistry, organocatalysts have been successfully employed to promote enantioselective ring-opening reactions, leading to the synthesis of chiral, non-racemic products. nih.govbeilstein-journals.orgacs.org
A key development in this area is the use of chiral phosphoric acids to catalyze the kinetic resolution of unactivated aziridines. acs.org In this process, a racemic mixture of a 2-substituted aziridine is treated with a nucleophile, such as a thiol, in the presence of a chiral phosphoric acid catalyst. The catalyst preferentially activates one enantiomer of the aziridine, leading to its selective reaction with the nucleophile. This results in the formation of a highly enantioenriched β-amino thioether and the recovery of the unreacted, enantioenriched aziridine. acs.org
Another approach involves the use of bifunctional chiral ammonium (B1175870) salt catalysts for the regioselective ring-opening of aryl-aziridines with β-keto esters. nih.gov These catalysts can facilitate the enantioselective formation of highly functionalized products containing two consecutive stereogenic centers. nih.gov The reaction's success can be sensitive to the purity of the starting materials. nih.gov While these studies focus on general aryl-aziridines, the principles are applicable to this compound, suggesting its potential for undergoing similar organocatalytic transformations to yield chiral products.
Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs) in Aziridine Reactions
Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recyclability, and process sustainability. mdpi.comrsc.org Metal-Organic Frameworks (MOFs), with their high porosity, well-defined active sites, and tunable structures, have garnered considerable attention as promising heterogeneous catalysts for a variety of organic reactions, including those involving aziridines. mdpi.comrsc.orgrsc.org
MOFs can act as catalysts for the cycloaddition of carbon dioxide to aziridines, a reaction that converts CO2 into valuable oxazolidinones. rsc.org For example, copper-based MOFs, such as Cu-MOF, have demonstrated excellent catalytic activity and regioselectivity in the reaction of CO2 with 1-ethyl-2-phenylaziridine, leading to the corresponding oxazolidinone with high yield. rsc.org The open metal sites within the MOF structure are believed to act as Lewis acidic centers, activating the aziridine for nucleophilic attack by the carboxylate formed from CO2. rsc.org
Synthetic Applications of Aziridines in Organic Synthesis
Aziridines as Versatile Building Blocks for Nitrogen-Containing Compounds
Aziridines, including 1-(3-methylphenyl)aziridine, are recognized as valuable precursors for a wide array of nitrogen-containing molecules. researchgate.netresearchgate.net The inherent reactivity of the strained ring allows for facile ring-opening reactions with a variety of nucleophiles, leading to the formation of β-functionalized amines. acs.orgresearchgate.net This reactivity is fundamental to their role as building blocks in organic and medicinal chemistry. researchgate.net The nature of the N-substituent on the aziridine (B145994) ring can significantly influence the outcome of these reactions, dictating the regioselectivity of ring-opening. nih.gov
The versatility of aziridines extends to their ability to be transformed into reactive intermediates like azomethine ylides. These 1,3-dipoles can then participate in cycloaddition reactions to construct more complex heterocyclic frameworks. nih.govwikipedia.org The strategic use of aziridines in total synthesis provides an effective method for installing amine groups in a stereocontrolled manner. researchgate.net
Synthesis of Diverse Heterocyclic Systems
The ring strain of this compound can be harnessed to construct a variety of larger, more complex heterocyclic systems through ring-opening and subsequent cyclization reactions.
Oxazolidinones: The coupling of aziridines with carbon dioxide is a notable method for synthesizing oxazolidinones, a scaffold present in several pharmaceuticals. whiterose.ac.uk For instance, this compound can react with CO2 in the presence of an aluminum-based catalyst to yield the corresponding oxazolidinone. whiterose.ac.uk This reaction can proceed with high regioselectivity. whiterose.ac.uk The synthesis of toloxatone, a known antidepressant, has been achieved utilizing this methodology. whiterose.ac.uk
Pyrrolidines: Pyrrolidines can be synthesized from aziridines through various catalytic methods. One approach involves a formal [3+2] cycloaddition between an aziridine and an alkene. organic-chemistry.org For example, the reaction of an aziridine with a styrene (B11656) derivative, catalyzed by a manganese porphyrin complex, can yield a pyrrolidine. organic-chemistry.org Another powerful method is the 1,3-dipolar cycloaddition of an azomethine ylide, generated from an aziridine, with an activated olefin like a 3-ylideneoxindole, to produce spirooxindole-pyrrolidines. mdpi.com
Indolines: Indoline scaffolds can be accessed from aziridines via palladium-catalyzed domino reactions. rsc.org This process typically involves the reaction of an aziridine with an aryl iodide in the presence of a palladium catalyst and norbornene. rsc.org This method is scalable and tolerates a range of functional groups. rsc.org
Azetidines: The ring expansion of aziridines provides a route to azetidines. A common method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org Another strategy is the selenium-induced cyclization of homoallylamine derivatives, which can yield a mixture of azetidines and pyrrolidines. bham.ac.uk Furthermore, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) can lead to 3-methoxyazetidines through an aziridine-to-azetidine ring rearrangement. bham.ac.uk
Piperidines: The synthesis of piperidines from aziridines can be achieved through formal [3+3] cycloaddition reactions. whiterose.ac.uk For example, the ring opening of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex can lead to the formation of functionalized piperidines. whiterose.ac.uk Additionally, rhodium-catalyzed hydroamination of unactivated olefins with primary amines can produce piperidines. organic-chemistry.org
Stereoselective Construction of Chiral Amine Scaffolds
The ring-opening of chiral aziridines with various nucleophiles typically proceeds with high stereocontrol, making them excellent starting materials for the synthesis of enantiomerically pure amines. researchgate.net The ability to synthesize aziridines from readily available olefins further enhances their utility in constructing chiral amine scaffolds. researchgate.net Transition metal-catalyzed asymmetric hydrogenation of N-acylenamines is a powerful method for producing chiral amines. acs.org
Derivatization and Functionalization Strategies
The functionalization of the aziridine ring and its derivatives opens avenues for creating diverse molecular architectures. For example, phenethylamine (B48288) derivatives obtained from the rearrangement of aziridines can undergo further reactions. nih.gov The treatment of a tosyl-protected amine with a suitable base can lead to the formation of an azetidine. nih.gov Cyclization reactions such as the Bischler–Napieralski or Pictet–Spengler reaction on these phenethylamine derivatives can afford dihydroisoquinoline and tetrahydroisoquinoline scaffolds, respectively. nih.gov
The tables below summarize some of the synthetic transformations involving aziridines.
| Starting Aziridine Derivative | Reagents and Conditions | Product Heterocycle | Reference |
| This compound | CO2, Aluminium(salphen) catalyst, 50-100 °C, 1-10 bar | Oxazolidinone | whiterose.ac.uk |
| N-Tosyl aziridine | Aryl iodide, Pd catalyst, Norbornene | Indoline | rsc.org |
| 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide, Microwave, Alumina | Azetidine | organic-chemistry.org |
| Activated aziridine | Palladium-trimethylenemethane (Pd-TMM) complex | Piperidine | whiterose.ac.uk |
| Aziridine | Styrene, Cationic manganese porphyrin catalyst | Pyrrolidine | organic-chemistry.org |
| Amine Derivative | Cyclization Reaction | Product Heterocycle | Reference |
| N-Acyl phenethylamine | POCl3 | Dihydroisoquinoline | nih.gov |
| Ts-protected phenethylamine | Paraformaldehyde | Tetrahydroisoquinoline | nih.gov |
Polymerization Studies of Aziridine Monomers
Kinetics and Control in Aziridine (B145994) Polymerization
The kinetics and degree of control in aziridine polymerization are highly dependent on the chosen method and the nature of the N-substituent.
Cationic Ring-Opening Polymerization (CROP): The kinetics of CROP are often complex and difficult to control. Polymerization of N-substituted ethylenimines can be rapid but is frequently plagued by termination reactions that limit conversion. researchgate.net This lack of control generally results in polymers with high dispersity (Đ > 1.5) and branched structures, making it challenging to target specific molecular weights. researchgate.netresearchgate.net
Anionic Ring-Opening Polymerization (AROP): In stark contrast, the AROP of activated aziridines can be a living polymerization, offering excellent control over the polymer architecture. uni-mainz.deacs.org The kinetics of this process are influenced by several factors:
Solvent: Polar aprotic solvents like DMSO and DMF are shown to result in the fastest polymerization rates. researchgate.netrsc.org
Temperature: Increasing the temperature generally increases the rate of polymerization while maintaining the living character of the reaction. researchgate.netrsc.org
Counter-ion: Unlike the AROP of epoxides, the polymerization rate of activated aziridines shows only a slight dependence on the counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺), which provides flexibility in initiator choice. rsc.org
Initiator: A variety of initiators can be used, including commercially available ones like n-butyllithium (n-BuLi), which can lead to well-defined polymers. researchgate.net
Kinetic studies using real-time ¹H NMR spectroscopy have allowed for the precise determination of propagation rate constants (kₚ) under various conditions, confirming the controlled nature of the AROP of activated aziridines. researchgate.netrsc.org This high degree of control enables the synthesis of polymers with predictable molecular weights and low dispersity (Đ < 1.2). acs.orgacs.org
Table 4: Kinetic Data for the AROP of Activated Aziridines
| Monomer | Initiator System | Solvent | Temperature (°C) | Propagation Rate Constant (kₚ) (x 10⁻³ L mol⁻¹ s⁻¹) |
|---|---|---|---|---|
| 2-methyl-N-mesylaziridine (MsMAz) | BnNHMs / KHMDS | DMF-d₇ | 50 | 11.23 |
| 2-methyl-N-tosylaziridine (TsMAz) | BnNHMs / KHMDS | DMF-d₇ | 50 | 0.95 |
| 2-methyl-N-mesylaziridine (MsMAz) | n-BuLi | DMF-d₇ | 50 | 18.08 |
| 2-methyl-N-mesylaziridine (MsMAz) | BnNHMs / KHMDS | DMSO-d₆ | 50 | 13.90 |
| 2-methyl-N-mesylaziridine (MsMAz) | BnNHMs / KHMDS | Acetonitrile-d₃ | 50 | 0.44 |
Data sourced from a systematic study on the kinetics of activated aziridine polymerization. researchgate.netrsc.org
Theoretical and Computational Chemistry of Aziridine Systems
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has been widely employed to map the potential energy surfaces of reactions involving aziridines, providing detailed mechanistic insights. These studies are crucial for understanding how the strained ring participates in and directs the course of chemical transformations.
DFT calculations have been instrumental in exploring the reaction pathways of aziridination reactions, where an aziridine (B145994) ring is formed. For instance, in the iron-catalyzed aziridination using organic azides, DFT studies have revealed that the formation of an iron imide intermediate is a key step. nih.govresearchgate.net The calculations showed that the activation barrier for this step is higher for alkyl azides compared to aryl azides, explaining the difference in their reactivity. nih.govresearchgate.net Furthermore, DFT has been used to investigate the subsequent transfer of the nitrene moiety to an alkene. These studies have shown that the reaction can proceed through an open-chain radical intermediate, which helps to explain the observed stereochemical outcomes. nih.govresearchgate.net
In the context of ring-opening reactions, DFT calculations have been used to model the cycloaddition of aziridines with various reactants. For example, the reaction of N-tosyl-2-phenylaziridine with alkenes in the presence of a Lewis acid has been shown to proceed through a zwitterionic intermediate, with the aziridine acting as a masked 1,3-dipole. researchgate.net DFT has also been used to investigate the cycloaddition of aziridines with carbon dioxide, a reaction that is important for carbon capture and utilization. rsc.orgunimi.it These studies have elucidated the role of catalysts in activating the aziridine ring and facilitating the insertion of CO2. rsc.orgunimi.it
The regioselectivity of aziridine ring-opening is another area where DFT has provided significant insights. In the reaction of 2-(cyanomethyl)aziridines with HBr and benzyl (B1604629) bromide, DFT calculations were able to rationalize the observed opposite regioselectivity. bioorg.org The analysis of frontier molecular orbitals and Fukui functions revealed that the electronic properties of the aziridinium (B1262131) intermediates dictate the preferred site of nucleophilic attack. bioorg.org Similarly, in palladium-catalyzed ring-opening cross-coupling reactions, DFT has been used to understand the factors controlling regioselectivity. acs.org These studies have highlighted the importance of the interactions between the catalyst and the aziridine substrate in determining the reaction outcome. acs.orgmdpi.com
Activation Barrier Calculations for Aziridine Ring Opening
The high ring strain of aziridines, estimated to be around 27 kcal/mol, is a major driving force for their ring-opening reactions. acs.orgresearchgate.net Computational chemistry, particularly DFT, has been instrumental in quantifying the activation barriers for these processes, providing a deeper understanding of their reactivity.
The activation energy for the ring-opening of the parent aziridine is quite high. researchgate.net However, the introduction of substituents can significantly lower this barrier. For instance, computational studies have shown that methyl and ester group substitutions can lower the activation barrier for the electrocyclic ring opening of aziridines by at least 15.5 kcal/mol. researchgate.net In the case of 1,3-diphenyl-2,2-methoxycarbonylaziridine reacting with acetaldehyde, the ring-opening step was found to be rate-determining with a calculated activation barrier of 28.9 kcal/mol. researchgate.net
The nature of the substituent on the nitrogen atom also plays a crucial role. Electron-withdrawing groups are known to facilitate ring-opening by stabilizing the developing negative charge on the nitrogen atom in the transition state. Computational studies on a series of N-substituted aziridines have shown that the activation energy for nucleophilic ring-opening decreases significantly with increasing electron-withdrawing ability of the substituent. nih.gov For example, the activation barrier for the ring-opening of an N-triflylaziridine was found to be significantly lower than that of the parent N-H aziridine. nih.gov
The role of catalysts in lowering the activation barrier for aziridine ring-opening has also been extensively studied using computational methods. In the copper-catalyzed borylative ring-opening of alkyl aziridines, DFT calculations helped to rationalize the experimental observation that a 2-picolinoyl protecting group was essential for the reaction to proceed. mdpi.com Similarly, in the palladium-catalyzed ring-opening cross-coupling of aziridines, DFT calculations have been used to map the entire catalytic cycle and identify the rate-determining step. acs.org These studies revealed that the oxidative addition of the aziridine to the palladium center is often the step with the highest activation barrier. acs.org In a computational screening study of metal-substituted HKUST-1 catalysts for the cycloaddition of CO2 with aziridines, the ring-opening of the aziridine was identified as the rate-determining step, and the activation barriers were calculated for a range of different metal centers. rsc.org
Investigation of Electronic Effects and Strain Energy on Reactivity
The reactivity of aziridines is a complex interplay of ring strain and electronic effects. Computational chemistry provides powerful tools to dissect these contributions and understand how they influence the behavior of these three-membered heterocycles.
The inherent angle strain in the aziridine ring, with bond angles of approximately 60°, is a primary driver of its reactivity. wikipedia.org This strain is released in ring-opening reactions, providing a significant thermodynamic driving force. acs.orgresearchgate.net Computational studies have quantified this strain energy and have shown that while it is a major factor, it alone cannot account for the exceptionally high reactivity of three-membered rings compared to their four-membered counterparts. acs.org
Electronic effects, arising from the substituents on both the nitrogen and carbon atoms of the aziridine ring, play a critical role in modulating its reactivity. The nitrogen atom in an aziridine is less basic than in acyclic amines due to the increased s-character of its lone pair of electrons. wikipedia.org Substituents on the nitrogen can further modify its electronic properties. Electron-withdrawing groups increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. nih.gov DFT calculations have shown a clear correlation between the electron-withdrawing strength of the N-substituent and the lowering of the activation barrier for ring-opening reactions. nih.gov
Computational analyses have been employed to understand the regioselectivity of ring-opening reactions, which is often governed by electronic factors. For instance, in the ring-opening of 2-substituted aziridinium salts, the site of nucleophilic attack can be controlled by the electronic nature of the substituent. bioorg.orgcore.ac.uk When the substituent is an acyl group, which is strongly electron-withdrawing, the attack occurs exclusively at the substituted carbon. core.ac.uk In contrast, for alkyl-substituted aziridinium salts, the regioselectivity can be influenced by a delicate balance of steric and electronic effects, as well as thermodynamic versus kinetic control. core.ac.uk
Computational Analysis of Regioselectivity and Stereoselectivity
Computational methods, particularly DFT, have proven indispensable in rationalizing and predicting the regioselectivity and stereoselectivity of reactions involving aziridines. These studies provide detailed insights into the transition state structures and the factors that govern the formation of specific isomers.
The regioselectivity of aziridine ring-opening is a classic problem in organic chemistry, and computational studies have shed considerable light on this issue. In palladium-catalyzed ring-opening cross-coupling reactions, DFT calculations have been used to determine the preferred site of oxidative addition of the aziridine to the palladium catalyst. acs.org These studies revealed that the interactions between the catalyst and the substrate play a crucial role in determining the regioselectivity. acs.orgmdpi.com By analyzing the transition state energies for attack at different positions of the aziridine ring, researchers can predict the major regioisomer.
In a similar vein, the opposite regioselectivity observed in the ring-opening of 2-(cyanomethyl)aziridines with HBr versus benzyl bromide was successfully rationalized using computational methods. bioorg.org Analysis of the frontier molecular orbitals (LUMOs) and nucleophilic Fukui functions of the corresponding aziridinium intermediates showed a clear preference for attack at the unsubstituted carbon in the case of HBr and at the substituted carbon in the case of benzyl bromide. bioorg.org
Stereoselectivity is another key aspect of aziridine chemistry that has been successfully addressed by computational analysis. In the aziridination of dienes catalyzed by silver complexes, DFT studies were used to explain the high degree of stereospecificity, where the configuration of the double bond in the starting material is retained in the aziridine product. acs.org The calculations also helped to elucidate the role of a directing hydroxyl group in controlling the regioselectivity of the aziridination. acs.org
In the context of aziridination reactions catalyzed by iron complexes, DFT calculations have shown that the reaction can proceed through an open-chain radical intermediate. nih.govresearchgate.net The relative energies of the rotational barriers within this intermediate and the barrier to ring closure can be used to predict the degree of stereochemical scrambling. nih.gov
Conformation and Pyramidalization Studies of Aziridine Derivatives
The nitrogen atom in an aziridine ring is pyramidal, and the barrier to nitrogen inversion is significantly higher than in acyclic amines. This is a direct consequence of the increased angle strain in the planar transition state required for inversion. wikipedia.org Computational studies have been instrumental in quantifying these inversion barriers and understanding how they are influenced by substituents.
The barrier to nitrogen inversion in the parent aziridine has been calculated using high-level ab initio methods. acs.orgresearchgate.net These studies have shown that the barrier is substantial enough to allow for the isolation of stable invertomers at low temperatures, particularly when the nitrogen is substituted with a group that further increases the inversion barrier. wikipedia.org
Substituents on the nitrogen atom have a profound effect on the pyramidalization and the inversion barrier. Electron-withdrawing groups generally increase the barrier to inversion. asianpubs.org This is because these groups stabilize the pyramidal ground state by withdrawing electron density from the nitrogen lone pair, making it more difficult to achieve the planar transition state. DFT calculations on a series of N-substituted aziridines have confirmed this trend, showing that the inversion barrier increases with the electronegativity of the substituent. asianpubs.org
The study of nitrogen inversion is not merely of theoretical interest. The ability to control the stereochemistry at the nitrogen center is crucial for the design of chiral catalysts and biologically active molecules. Computational studies provide a powerful tool for predicting the stability of different invertomers and for designing molecules with specific conformational properties.
Conclusion and Future Research Directions in 1 3 Methylphenyl Aziridine Chemistry
Summary of Key Findings and Advancements
The study of 1-(3-methylphenyl)aziridine, a member of the N-aryl aziridine (B145994) family, is emblematic of the broader advancements in the chemistry of strained three-membered nitrogen heterocycles. While specific research on this particular molecule is not extensively documented, its chemistry can be understood through the lens of advancements in N-aryl aziridine synthesis and reactivity. Key findings in this area revolve around novel synthetic methodologies, detailed structural characterization, and the exploration of their reactivity in ring-opening and cycloaddition reactions.
Initial synthetic routes to N-aryl aziridines often involved multi-step processes. However, recent advancements have focused on more direct and efficient methods. One notable approach is the rhodium(II)-catalyzed aziridination of olefins using anilines as the nitrogen source in the presence of an iodine(III) oxidant. This method has been shown to be stereospecific and chemoselective, producing N-aryl aziridines as the sole amination product. rsc.orgnih.gov For instance, the reaction is successful with a variety of substituted anilines and olefins, suggesting its applicability for the synthesis of this compound from 3-methylaniline. nih.gov Another significant advancement is the development of "build-and-couple" strategies, where olefins are first aziridinated using N-aminopyridinium reagents to form stable N-pyridinium aziridine intermediates. These intermediates can then undergo nickel-catalyzed cross-coupling with aryl boronic acids, providing a modular and flexible route to a wide array of N-aryl aziridines. rsc.orgchemrxiv.org
The structural characteristics of N-aryl aziridines, including this compound, are defined by the strained three-membered ring. The C-N-C bond angles are significantly compressed to approximately 60°, a major deviation from the ideal tetrahedral geometry of amines. This ring strain is a primary driver of their reactivity. rsc.org The nitrogen atom typically exhibits a pyramidal geometry with a significant energy barrier to inversion. vulcanchem.com The 3-methylphenyl group on the nitrogen influences the molecule's electronic properties and steric profile, which in turn modulates its reactivity. vulcanchem.comresearchgate.net
The reactivity of N-aryl aziridines is dominated by ring-opening reactions, which can be initiated by a wide range of nucleophiles. ingentaconnect.comscilit.comresearchgate.net These reactions are highly valuable as they provide a stereoselective pathway to synthesize 1,2-difunctionalized amines, which are important structural motifs in many biologically active compounds. nih.govnih.gov The regioselectivity of the ring-opening is influenced by both the electronic nature of the N-aryl group and the substituents on the aziridine ring carbons. researchgate.net
| Advancement | Description | Relevance to this compound |
| Rh(II)-Catalyzed Aziridination | Direct synthesis from anilines and olefins using a Rh(II) catalyst and an oxidant. rsc.orgnih.gov | A viable and direct method for synthesizing this compound from 3-methylaniline. |
| Build-and-Couple Synthesis | Modular approach involving the formation of an N-pyridinium aziridine followed by Ni-catalyzed cross-coupling with an aryl boronic acid. rsc.orgchemrxiv.org | A flexible route allowing for the late-stage introduction of the 3-methylphenyl group. |
| Detailed Reactivity Studies | Exploration of regio- and stereoselective ring-opening reactions with various nucleophiles. nih.govresearchgate.netscilit.com | Predicts the behavior of this compound in the presence of nucleophiles, enabling its use as a synthetic intermediate. |
| Proteomic Applications | Use of N-aryl aziridines as covalent probes for targeting acidic residues in proteins. nih.govchemrxiv.org | Suggests potential applications for derivatives of this compound in chemical biology and drug discovery. |
Emerging Trends and Challenges in Aziridine Synthesis and Reactivity
The field of aziridine chemistry is continuously evolving, with several emerging trends aimed at overcoming existing challenges. A major focus is the development of catalytic and enantioselective aziridination reactions. researchgate.netacs.org While significant progress has been made with activated olefins, the enantioselective aziridination of simple, unactivated alkenes remains a significant hurdle. researchgate.netacs.org Recent breakthroughs include the use of planar chiral rhodium indenyl catalysts that have shown promise in this area. acs.org Another trend is the move towards more sustainable and atom-economical synthetic methods, such as the use of non-heme iron catalysts and biocatalysis. nih.govd-nb.inforsc.org The recent identification of enzymes capable of forming aziridine rings in natural product biosynthesis opens up exciting possibilities for developing biocatalytic routes to these heterocycles. nih.gov
In terms of reactivity, a key challenge lies in controlling the regioselectivity of ring-opening reactions, especially in electronically or structurally unbiased aziridines. scilit.comresearchgate.net While transition metal catalysis has provided some solutions, the development of robust and broadly applicable catalytic systems that can predictably control both regio- and stereochemistry is highly desirable. scilit.commdpi.com Furthermore, expanding the scope of aziridine reactivity beyond simple ring-opening is an active area of research. This includes their use in ring-expansion reactions to form larger heterocycles and their participation in cycloaddition reactions. rsc.orgresearchgate.net
| Emerging Trend | Description | Associated Challenge |
| Catalytic Asymmetric Aziridination | Development of chiral catalysts (e.g., Rh, Cu, Fe) to synthesize enantiomerically pure aziridines. researchgate.netoup.comacs.org | Achieving high enantioselectivity for unactivated and structurally simple olefins. acs.org |
| Sustainable Synthesis | Employing earth-abundant metal catalysts (e.g., iron) and biocatalytic methods to reduce environmental impact. nih.govd-nb.info | Catalyst efficiency, substrate scope, and scalability of biocatalytic processes. rsc.org |
| Use of Non-activated Precursors | Direct aziridination using simple amines without strong activating groups. rsc.orgnih.gov | Overcoming the lower reactivity of non-activated amines and preventing side reactions. chemrxiv.org |
| Novel Reactivity Patterns | Exploring aziridines in ring-expansion, cycloaddition, and polymerization reactions. rsc.orgresearchgate.netrsc.org | Controlling reaction pathways and achieving selectivity for more complex transformations. |
Prospective Avenues for Research on N-Aryl Aziridines
The future of research on N-aryl aziridines, including this compound, is poised to expand into several exciting areas, leveraging their unique structural and reactive properties.
One of the most promising avenues is in medicinal chemistry and chemical biology . The aziridine moiety is a key feature in several natural products with potent biological activity. researchgate.net Recently, N-aryl aziridines have been identified as a tunable class of covalent inhibitors that can selectively target the carboxylic acid side chains of aspartate and glutamate (B1630785) residues in proteins. nih.govchemrxiv.org This opens up the possibility of designing novel therapeutic agents that can target proteins previously considered "undruggable." chemrxiv.org Future research will likely focus on synthesizing libraries of N-aryl aziridines with diverse substitution patterns, including variations like the 3-methylphenyl group, to probe and modulate the function of a wide range of protein targets. nih.gov
Another significant area for future research is in polymer science . While the use of epoxides in polymer chemistry is well-established, their nitrogen-containing analogs, aziridines, are comparatively underexplored. rsc.org The ring-opening polymerization of activated aziridines can lead to the formation of linear polyamines, which have a wide range of potential applications. mdpi.com N-aryl aziridines could be used to create polymers with specific electronic or physical properties, or they could be incorporated into polymer backbones as cross-linking agents or for post-polymerization modification. rsc.orgresearchgate.net The development of controlled polymerization techniques for N-aryl aziridines would be a major step forward in this field.
Finally, the development of novel catalytic applications for N-aryl aziridines and their derivatives is a compelling research direction. Chiral aziridines are increasingly being used as ligands in asymmetric catalysis. acs.org The unique stereoelectronic properties of N-aryl aziridines could be harnessed to design new classes of chiral ligands for a variety of metal-catalyzed transformations. Furthermore, the inherent reactivity of the aziridine ring itself can be exploited in novel catalytic cycles. For example, the transient formation and subsequent reaction of aziridinium (B1262131) ylides or radicals represent underexplored areas of reactivity that could lead to new synthetic methodologies. nih.govacs.org Research into the photocatalytic activation of N-aryl aziridines is also a nascent field with the potential to unlock new and previously inaccessible reaction pathways. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(3-Methylphenyl)aziridine, and what reaction conditions are critical for optimal yield?
- Methodological Answer : A high-yield synthesis involves alkaline hydrolysis of 1-(3-Methylphenyl)-2-(acetoxymethyl)aziridine. React the acetoxymethyl precursor with NaOH (2 equiv.) in water at room temperature overnight. Extract the product with ethyl acetate (3×10 mL), dry over Na₂SO₄, and purify via silica gel chromatography using EtOAc/petroleum ether (2:3). This yields 91% of the target compound as a colorless liquid. Key factors include stoichiometric control, ambient temperature, and eluent optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear at δ 7.10–6.80 ppm (multiplet), aziridine CH₂/CH₃ signals at δ 2.39–2.08 ppm.
- ¹³C NMR : Key peaks include 153.8 ppm (quaternary carbon) and 21.5 ppm (methyl group).
- IR : O-H stretch at ~3339 cm⁻¹ and C-H stretches at ~2920 cm⁻¹.
- MS : Molecular ion [MH⁺] at m/z 164.1070 and sodium adduct [M+Na]⁺ at m/z 186.0887. High-resolution MS and 2D NMR (e.g., COSY, HSQC) are critical for structural confirmation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Treat as hazardous due to aziridine’s reactivity. Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. In case of exposure, rinse thoroughly and consult a physician immediately. Refer to Safety Data Sheets (SDS) for spill management and disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data observed for this compound derivatives across different studies?
- Methodological Answer : Contradictions may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. Standardize experimental conditions (deuterated solvent, concentration) and cross-validate with computational methods (DFT calculations for predicted shifts). Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve signal overlap .
Q. What strategies optimize the regioselective ring-opening of this compound for synthesizing functionalized amines?
- Methodological Answer : The 3-methylphenyl group directs nucleophilic attack to the less sterically hindered position. Use LiAlH₄ for hydride-mediated ring-opening or thiocyanate salts for SN2 pathways. Microwave-assisted reactions (100°C in DMSO) enhance regioselectivity and reduce reaction time .
Q. How does the 3-methylphenyl substituent influence the aziridine ring's stability and reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-donating methyl group increases ring strain, accelerating ring-opening but stabilizing transition states via steric hindrance. Comparative kinetic studies with para-substituted analogs (e.g., 4-methylphenyl) reveal slower reaction rates due to reduced steric effects. DFT analysis quantifies substituent impact on activation barriers .
Q. What methodological challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Challenges include exothermic hydrolysis and purification inefficiencies. Implement gradual NaOH addition to control temperature and switch to flash chromatography for larger batches. Process analytical technology (PAT) monitors reaction progress in real-time, while continuous flow systems improve yield reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
